Molecular Weight and Lipophilicity vs. Unsubstituted Analog
The target compound exhibits a molecular weight of 321.76 g/mol and an XLogP3-AA of 4, which are substantially higher than the unsubstituted quinoline-2,3-dicarboxylic acid diethyl ester (CAS 32413-08-4; MW 273.28 g/mol; XLogP3-AA not available but predicted to be lower due to absence of chlorine and methyl groups) [1]. This difference in lipophilicity and molar mass directly impacts solubility profiles and partitioning behavior during extraction and purification steps in multi-step syntheses.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 321.76 g/mol; XLogP3-AA = 4 [1] |
| Comparator Or Baseline | Quinoline-2,3-dicarboxylic acid diethyl ester (CAS 32413-08-4): MW = 273.28 g/mol |
| Quantified Difference | ΔMW = +48.48 g/mol; ΔXLogP3-AA = Not exactly calculable due to missing comparator data, but qualitatively higher [1] |
| Conditions | Computed physicochemical properties from PubChem and ChemSpider |
Why This Matters
For procurement, the significant increase in molecular weight and lipophilicity confirms that this compound cannot be substituted with the simpler, cheaper unsubstituted analog without altering downstream reaction outcomes and purification requirements.
- [1] PubChem. (2026). Compound Summary for CID 17040030: 7-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester. View Source
